molecular formula C5H9N3O3 B017561 3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione CAS No. 104732-55-0

3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione

Cat. No. B017561
M. Wt: 159.14 g/mol
InChI Key: JTLAECULUSTIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione, also known as DTPA, is a chelating agent that is widely used in scientific research. It is a cyclic compound that contains five atoms, including three nitrogen atoms and two oxygen atoms. DTPA has a high affinity for metal ions, particularly those with a high charge density. This property makes it an ideal candidate for a range of applications, including medical imaging, environmental remediation, and industrial processes.

Mechanism Of Action

3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione works by forming stable complexes with metal ions, which prevents them from interacting with other molecules in the body. This property makes it a useful tool for the treatment of heavy metal poisoning, as it can sequester toxic metals such as lead, cadmium, and mercury, preventing them from causing harm to the body.

Biochemical And Physiological Effects

3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione has been shown to have a range of biochemical and physiological effects, including the ability to reduce oxidative stress, improve liver function, and enhance immune function. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of a range of inflammatory conditions.

Advantages And Limitations For Lab Experiments

3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione has a number of advantages for use in lab experiments, including its high affinity for metal ions, its low toxicity, and its ability to form stable complexes with a range of metals. However, it also has some limitations, including its relatively low solubility in water and its potential to interfere with other molecules in biological samples.

Future Directions

There are a number of potential future directions for research on 3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione, including the development of new synthesis methods, the optimization of its properties for specific applications, and the investigation of its potential as a therapeutic agent for a range of conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione, as well as its potential interactions with other molecules in the body.

Synthesis Methods

3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione can be synthesized through a number of methods, including the reaction of cyanuric chloride with ethylenediamine, or the reaction of ethylenediamine with formaldehyde and hydrogen cyanide. The latter method is preferred due to its high yield and low cost. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione is widely used in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. Its ability to chelate metal ions makes it useful in a range of applications, including the treatment of heavy metal poisoning, the removal of radioactive contaminants from the body, and the detection of metal ions in biological samples.

properties

CAS RN

104732-55-0

Product Name

3-(2-Hydroxyethyl)-1,3,5-triazinane-2,4-dione

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1,3,5-triazinane-2,4-dione

InChI

InChI=1S/C5H9N3O3/c9-2-1-8-4(10)6-3-7-5(8)11/h9H,1-3H2,(H,6,10)(H,7,11)

InChI Key

JTLAECULUSTIMJ-UHFFFAOYSA-N

SMILES

C1NC(=O)N(C(=O)N1)CCO

Canonical SMILES

C1NC(=O)N(C(=O)N1)CCO

synonyms

1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-3-(2-hydroxyethyl)-(9CI)

Origin of Product

United States

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